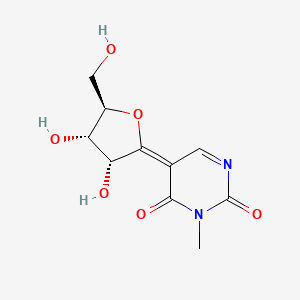
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- is a nucleoside analog that plays a crucial role in various biochemical processes. This compound is structurally related to uracil, a component of RNA, and is often involved in the synthesis of nucleic acids. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- typically involves the protection of benzene-1,3-diamine followed by reaction with ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, intramolecular cyclization, acid hydrolysis, and substitution . Another method involves the use of ZnO nanoparticles supported on dendritic fibrous nanosilica as efficient catalysts for the one-pot synthesis . This process includes the formation of N-aryl-N’-pyridyl ureas followed by their cyclocondensation into the corresponding fused heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using cost-effective and environmentally friendly catalysts. For example, the use of dendritic fibrous nanosilica supported ZnO nanoparticles allows for the efficient and scalable production of quinazoline-2,4(1H,3H)-diones . This method is advantageous due to its high yield and the recyclability of the catalyst.
Chemical Reactions Analysis
Types of Reactions: 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution. It can also participate in cyclocondensation reactions to form fused heterocycles .
Common Reagents and Conditions: Common reagents used in these reactions include ethyl 2,4-dichloropyrimidine-5-carboxylate, arylamines, and ZnO nanoparticles . Reaction conditions often involve moderate temperatures and the use of environmentally friendly solvents.
Major Products: The major products formed from these reactions include quinazoline-2,4(1H,3H)-diones and other fused heterocycles . These products are valuable in various scientific and industrial applications due to their unique chemical properties.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is involved in the study of nucleic acid synthesis and function . In medicine, this compound is used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis . Industrially, it is used in the production of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- involves its incorporation into nucleic acids, where it can interfere with the normal synthesis and function of RNA and DNA . This interference can lead to the inhibition of viral replication and the induction of apoptosis in cancer cells . The molecular targets of this compound include various enzymes involved in nucleic acid synthesis, such as thymidine phosphorylase .
Comparison with Similar Compounds
Similar compounds to 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl- include other nucleoside analogs such as 1,3-dimethyluracil and 5-fluorouracil . These compounds share similar structures and mechanisms of action but differ in their specific chemical properties and applications . For example, 5-fluorouracil is widely used as an anticancer drug due to its ability to inhibit thymidylate synthase, whereas 1,3-dimethyluracil is primarily used in biochemical research .
Properties
Molecular Formula |
C10H12N2O6 |
|---|---|
Molecular Weight |
256.21 g/mol |
IUPAC Name |
(5E)-5-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-ylidene]-3-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-7,13-15H,3H2,1H3/b8-4+/t5-,6-,7-/m1/s1 |
InChI Key |
GACYJLYDEFZCOP-KKZLPAOWSA-N |
Isomeric SMILES |
CN1C(=O)/C(=C/2\[C@@H]([C@@H]([C@H](O2)CO)O)O)/C=NC1=O |
Canonical SMILES |
CN1C(=O)C(=C2C(C(C(O2)CO)O)O)C=NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(2,3,6,7-Tetrahydro-2,6-dioxo-1,3-dipropyl-1H-purin-8-yl)phenoxy]-aceticacid](/img/structure/B12350772.png)

![4-[[(1-Ethylpyrazol-4-yl)amino]methyl]benzene-1,3-diol;hydrochloride](/img/structure/B12350775.png)
![2-methoxy-N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-acetamide,monohydrochloride](/img/structure/B12350781.png)
![3-ethyl-6-(4-hydroxypiperidine-1-carbonyl)-5-methyl-1-(3,3,3-trifluoropropyl)-4aH-thieno[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12350787.png)
![7-[(4-Tert-butylphenyl)methyl]-1,3-dimethyl-4,5-dihydropurine-2,6-dione](/img/structure/B12350813.png)

![N'-[3-[diethoxy(triethoxysilylmethyl)silyl]-2-methylpropyl]ethane-1,2-diamine](/img/structure/B12350820.png)
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12350827.png)




![N-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-N-phenyl-propanamide,monohydrochloride](/img/structure/B12350858.png)
